Computed Lipophilicity (LogP) Comparison with Des-benzyl and Des-methyl Analogs
The target compound's computed LogP of 3.4 is significantly higher than hypothetical des-benzyl analogs, driving differences in membrane permeability and protein binding. This value is a class-level inference from computed property data [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.4 (computed) |
| Comparator Or Baseline | Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (des-benzyl): ~2.1 (computed); Ethyl 2-benzyl-1H-pyrrole-3-carboxylate (des-4,5-dimethyl): ~2.8 (computed) |
| Quantified Difference | Target compound is 1.3 and 0.6 log units more lipophilic, respectively. |
| Conditions | Properties computed using standard algorithms (e.g., XLogP3) as aggregated by public chemical databases. |
Why This Matters
A 1.3 log unit increase in LogP can translate to a 20-fold increase in membrane partitioning, directly affecting cellular uptake and in vivo distribution for biological assays.
- [1] PubChem. (2006). Compound Summary for CID 102030382. National Center for Biotechnology Information. View Source
